PLM-101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

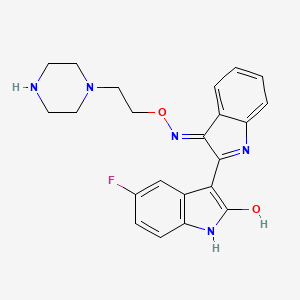

Molecular Formula |

C22H22FN5O2 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol |

InChI |

InChI=1S/C22H22FN5O2/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24,26,29H,7-12H2/b27-20+ |

InChI Key |

XHEBLRGBNJZGMZ-NHFJDJAPSA-N |

Isomeric SMILES |

C1CN(CCN1)CCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O |

Canonical SMILES |

C1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PLM-101

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLM-101 is a novel, preclinical therapeutic agent derived from the traditional Chinese medicine indigo naturalis.[1][2][3] It has demonstrated significant anti-leukemic activities both in vitro and in vivo.[2][3] This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets and the subsequent cellular pathways it modulates.

Core Mechanism: Dual Inhibition of FLT3 and RET Kinases

The primary mechanism of action of this compound is the potent and dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) kinases.[2][3] This dual-targeting provides a superior therapeutic strategy compared to agents that target only a single kinase.[2][3]

FLT3 Inhibition: this compound directly inhibits the kinase activity of FLT3.[2][3] Mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with poor prognosis.[1] By inhibiting FLT3, this compound disrupts the downstream signaling pathways that promote AML cell proliferation.[1]

RET Inhibition and Autophagic Degradation of FLT3: A key aspect of this compound's mechanism is its inhibition of RET kinase, which in turn leads to the autophagic degradation of FLT3.[2][3] Activation of RET kinase has been shown to enhance the protein stability of FLT3.[1][2][3] By inhibiting RET, this compound destabilizes FLT3, marking it for degradation through the autophagy pathway. This dual action of direct kinase inhibition and induced degradation of FLT3 makes this compound a highly effective anti-leukemic agent.[2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Dual inhibitory action of this compound on RET and FLT3 signaling.

Experimental Data

While specific quantitative data from clinical trials is not yet publicly available due to the preclinical stage of this compound, in vitro and in vivo studies have demonstrated its potent anti-leukemic activities.[2][3]

| Experimental Model | Key Findings | Reference |

| In vitro (AML cell lines) | Potent inhibition of FLT3 kinase activity. | [2][3] |

| Induction of autophagic degradation of FLT3 via RET inhibition. | [2][3] | |

| In vivo (Animal models) | Significant anti-leukemic activity. | [2][3] |

| No significant drug-related adverse effects observed in single- and repeated-dose toxicity tests. | [2][3] |

Experimental Protocols

Detailed experimental protocols are proprietary to the developing entity, Pelemed Co., Ltd.[1] However, based on the published research, the key experiments likely involved the following standard methodologies:

Kinase Inhibition Assays:

-

Objective: To determine the inhibitory activity of this compound against FLT3 and RET kinases.

-

Methodology: Standard in vitro kinase assays using purified recombinant FLT3 and RET kinases. The assay would typically measure the phosphorylation of a substrate in the presence of varying concentrations of this compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, would be calculated.

Cell-Based Assays:

-

Objective: To assess the effect of this compound on AML cell proliferation and viability.

-

Methodology: AML cell lines with known FLT3 mutations would be treated with a range of this compound concentrations. Cell viability would be measured using assays such as MTT or CellTiter-Glo. Apoptosis could be assessed by flow cytometry using Annexin V and propidium iodide staining.

Western Blotting:

-

Objective: To investigate the effect of this compound on the protein levels of FLT3, RET, and markers of autophagy.

-

Methodology: AML cells would be treated with this compound for various time points. Cell lysates would be prepared, and proteins separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of FLT3 and RET, as well as autophagy markers like LC3-II.

In Vivo Efficacy Studies:

-

Objective: To evaluate the anti-leukemic activity of this compound in a living organism.

-

Methodology: A mouse xenograft model of AML would be established by implanting human AML cells into immunodeficient mice. Once tumors are established, mice would be treated with this compound or a vehicle control. Tumor growth would be monitored over time. At the end of the study, tumors would be excised and analyzed for biomarkers.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a dual kinase inhibitor like this compound.

Caption: Preclinical evaluation workflow for this compound.

Additional Therapeutic Potential

Recent research has also investigated this compound as a dual-target inhibitor of RET and YES1.[1] This suggests a potential role for this compound in treating other cancers, such as lung cancer, where these kinases are implicated in tumor growth and metastasis.[1] Specifically, the YES1-Cortactin-actin remodeling pathway has been identified as a promising target for suppressing metastasis in lung cancer cells.[1]

Conclusion

This compound is a promising preclinical drug candidate with a unique dual mechanism of action involving the inhibition of both FLT3 and RET kinases. This dual targeting leads to the inhibition of leukemic cell proliferation and the autophagic degradation of the key oncogenic driver, FLT3. The favorable safety profile observed in initial toxicity studies, combined with its potent anti-leukemic activity, positions this compound as a potential therapeutic agent for AML and possibly other cancers.[2][3] Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

PLM-101: A Novel Dual Inhibitor of FLT3 and RET for Acute Myeloid Leukemia

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PLM-101, a novel, orally available dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) kinases. This document details the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound as a potential therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations.

Introduction

Acute myeloid leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] While several FLT3 inhibitors have been developed, acquired resistance often limits their long-term efficacy.[2]

Recent studies have indicated that the proto-oncogene rearranged during transfection (RET) kinase can enhance FLT3 protein stability, promoting AML cell proliferation.[1] This finding suggests that dual inhibition of both FLT3 and RET could offer a more durable and effective therapeutic strategy. This compound, a derivative of indirubin, has emerged as a potent dual inhibitor of both FLT3 and RET kinases, demonstrating significant anti-leukemic activity in preclinical models.[1][3]

Mechanism of Action

This compound exerts its anti-leukemic effects through a dual mechanism:

-

Direct Inhibition of FLT3 Kinase: this compound potently inhibits the kinase activity of both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2] This direct inhibition blocks the downstream signaling pathways that drive AML cell proliferation and survival.

-

RET Inhibition and Autophagic Degradation of FLT3: By inhibiting RET kinase, this compound induces the autophagic degradation of the FLT3 protein.[1] This provides a superior mechanism compared to single-agent FLT3 inhibitors by not only blocking its activity but also reducing its cellular levels.

This dual action leads to the inhibition of critical signaling pathways, including PI3K and Ras/ERK, ultimately inducing apoptosis and cell cycle arrest in FLT3-positive AML cells.[3]

Data Presentation

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against FLT3 and RET kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.

| Kinase Target | IC50 (nM) |

| FLT3-ITD | 0.565[4] |

| RET | 0.849[4] |

| FLT3 (Wild-Type) | Data not specified |

| FLT3 (D835Y) | Sub-nanomolar |

| FLT3 (F691L) | Sub-nanomolar |

Table 1: this compound Kinase Inhibition IC50 Values.

In Vitro Anti-proliferative Activity in AML Cell Lines

This compound has demonstrated potent anti-proliferative effects in various AML cell lines, particularly those harboring FLT3-ITD mutations.

| Cell Line | FLT3 Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | 3.26[4] |

| MOLM-13 | FLT3-ITD | 9.64[4] |

| MOLM-14 | FLT3-ITD | 10.47[4] |

Table 2: Anti-proliferative Activity of this compound in FLT3-ITD Positive AML Cell Lines.

In Vivo Efficacy in AML Xenograft Models

The anti-leukemic efficacy of this compound has been confirmed in vivo using mouse xenograft models with human AML cell lines.

| Xenograft Model | Dosing Regimen | Outcome |

| MV4-11 Flank Xenograft | 3, 10 mg/kg; orally | Significant anti-tumor efficacy |

| Allogeneic Xenograft | 40 mg/kg; orally | Significant anti-tumor efficacy |

| Ba/F3-CCDC6-RET Flank Allograft | Once daily oral administration | Significant anti-tumor efficacy[5] |

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models.

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant FLT3 and RET kinases

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer

-

ATP

-

Substrate peptide

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (5% DMSO).

-

Add 2 µL of the respective kinase (FLT3 or RET) solution.

-

Add 2 µL of a mixture containing the substrate and ATP.

-

Incubate the reaction at room temperature for 60-120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using non-linear regression analysis.

Cell Viability Assay (WST-8 Assay)

This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.[6]

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14)

-

This compound

-

RPMI-1640 medium with 10% FBS

-

WST-8 Cell Proliferation Assay Kit

-

96-well plates

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[6]

-

Treat the cells with serial dilutions of this compound for 72 hours.[3]

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in the dark.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat AML cells with the desired concentrations of this compound for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

Western Blot Analysis

This technique is used to detect changes in protein levels and phosphorylation status of FLT3, RET, and downstream signaling molecules.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-RET, anti-RET, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat AML cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

In Vivo Xenograft Model

This protocol outlines the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., BALB/c-nu or NSG mice)

-

AML cell line (e.g., MV4-11 or Ba/F3-CCDC6-RET)[5]

-

This compound

-

Matrigel (optional)

Procedure:

-

Subcutaneously inject AML cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

-

Administer this compound orally at the desired doses and schedule.

-

Measure tumor volume and body weight twice a week.[5]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Caption: FLT3 Signaling Pathway and this compound Inhibition.

Caption: RET Signaling Pathway and this compound's Dual Action.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WST-8 cell viability assay [bio-protocol.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

PLM-101: A Dual-Targeted Kinase Inhibitor for Leukemia and Lung Cancer

A Technical Guide on the Discovery, Preclinical Development, and Mechanism of Action of PLM-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally available small molecule inhibitor demonstrating significant potential in the treatment of specific hematological and solid malignancies. Developed by PeLeMed Co., Ltd., this compound is a synthetic derivative of indirubin, a compound found in the traditional Chinese medicine indigo naturalis.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, with a focus on its dual inhibitory activity against key oncogenic kinases. In Acute Myeloid Leukemia (AML), this compound acts as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene. In the context of lung cancer, this compound demonstrates dual inhibitory effects on RET and YES1, a member of the SRC family of kinases. This document summarizes key preclinical data, outlines detailed experimental methodologies for its evaluation, and visualizes the core signaling pathways modulated by this compound.

Introduction

Acquired resistance to targeted therapies remains a significant challenge in oncology. This compound has emerged as a promising therapeutic candidate designed to overcome these resistance mechanisms. In AML, mutations in the FLT3 gene are prevalent and associated with poor prognosis.[1] While existing FLT3 inhibitors are used in the clinic, the development of resistance is common. This compound offers a unique dual-targeting approach by inhibiting both FLT3 and RET, the latter of which has been shown to enhance FLT3 protein stability, contributing to AML cell proliferation.[1]

In non-small cell lung cancer (NSCLC), RET fusions are oncogenic drivers in a subset of patients. Furthermore, the YES1 kinase has been implicated in cancer metastasis. This compound's ability to simultaneously inhibit both RET and YES1 presents a novel strategy to impede both tumor growth and metastatic spread in lung cancer.[2]

Discovery and Preclinical Development

This compound was identified as a potent anti-cancer agent through preclinical studies. Its development has focused on its dual-targeting capabilities in both AML and lung cancer models.

In Vitro Activity

This compound has demonstrated potent in vitro activity against various cancer cell lines, particularly those harboring FLT3 mutations in AML and RET rearrangements in lung cancer.

The inhibitory activity of this compound against its target kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| FLT3-ITD | 0.565 |

| RET | 0.849 |

| RET-M918T | 0.838 |

| RET-KIF5B | 0.385 |

| RET-CCDC6 (PTC1) | 0.587 |

| RET-PRKAR1A (PTC2) | 0.266 |

| RET-NCOA4 (PTC3) | 3.69 |

Table 1: In vitro kinase inhibitory activity of this compound.

This compound has shown potent anti-proliferative effects in AML cell lines with FLT3-ITD mutations.

| Cell Line | IC50 (nM) |

| MV4-11 (FLT3-ITD) | 3.26 |

| MOLM-13 (FLT3-ITD) | 9.64 |

| MOLM-14 (FLT3-ITD) | 10.47 |

Table 2: Anti-proliferative activity of this compound in FLT3-ITD positive AML cell lines.

This compound also inhibits the proliferation of Ba/F3 cells expressing various RET fusion proteins.

| Ba/F3 Cell Line | GI50 (nM) |

| RET-CCDC6 | 25.9 |

| RET-CCDC6-V804M | 3.4 |

| RET-CCDC6-V804L | 190.2 |

| RET-KIF5B | 75.2 |

| RET-KIF5B-V804L | 55.3 |

| RET-KIF5B-V804M | 53.7 |

Table 3: Anti-proliferative activity of this compound in Ba/F3 cells expressing RET fusion proteins.

In Vivo Efficacy

The anti-tumor efficacy of this compound has been evaluated in xenograft models of both AML and lung cancer.

In an orthotopic xenograft model using FLT3-ITD-positive AML cells, oral administration of this compound demonstrated a significant anti-leukemic effect at doses ranging from 3 to 20 mg/kg.

In a flank xenograft model using Ba/F3 cells expressing the CCDC6-RET fusion protein, daily oral administration of this compound suppressed tumor growth.

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

FLT3/RET Dual Inhibition in AML

In AML, this compound's mechanism involves both direct inhibition of FLT3 kinase activity and a novel indirect mechanism of inducing FLT3 degradation.

-

Direct FLT3 Inhibition : this compound directly binds to and inhibits the kinase activity of FLT3, including the internal tandem duplication (ITD) mutant. This blocks downstream signaling through the PI3K/Akt and Ras/ERK pathways, leading to the induction of apoptosis and cell cycle arrest.

-

RET-mediated Autophagic Degradation of FLT3 : this compound also inhibits RET kinase. Inhibition of RET leads to the autophagic degradation of the FLT3 protein, providing a superior mechanism to single-agent FLT3 inhibitors.[1]

RET/YES1 Dual Inhibition in Lung Cancer

In lung cancer, this compound targets both RET-driven tumor growth and YES1-mediated metastasis.

-

RET Inhibition : Similar to its action in AML, this compound inhibits RET kinase activity in lung cancer cells with RET fusions, leading to reduced tumor growth.

-

YES1-Cortactin-Actin Remodeling Pathway Inhibition : this compound also inhibits YES1, a kinase involved in cell migration and metastasis. Inhibition of YES1 disrupts the YES1-Cortactin-actin remodeling pathway, thereby suppressing cancer cell migration.[2]

Experimental Protocols

The following section details the methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

-

Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Protocol :

-

Kinase reactions are performed in a 384-well plate format.

-

The reaction mixture contains the respective kinase (e.g., FLT3-ITD, RET), a suitable substrate, and ATP in a kinase buffer.

-

This compound is serially diluted and added to the wells.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The plate is incubated at room temperature for 40 minutes.

-

Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

The plate is incubated at room temperature for 30-60 minutes.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (WST-8 Assay)

-

Objective : To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Protocol :

-

AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound for 72 hours.

-

WST-8 reagent is added to each well and incubated for 2-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

-

Western Blot Analysis

-

Objective : To analyze the phosphorylation status of target kinases and downstream signaling proteins.

-

Protocol :

-

Cells are treated with this compound for the desired time and concentration.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., FLT3, RET, Akt, ERK) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Xenograft Studies

-

Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol :

-

AML Model : Human AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into immunodeficient mice.

-

Lung Cancer Model : Ba/F3 cells expressing a RET fusion protein are injected subcutaneously into the flank of immunodeficient mice.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally at specified doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., western blot, immunohistochemistry).

-

Conclusion

This compound is a promising preclinical candidate with a novel dual-targeting mechanism of action against key oncogenic drivers in AML and lung cancer. Its ability to not only directly inhibit target kinases but also to induce the degradation of oncoproteins and inhibit metastatic pathways highlights its potential to overcome acquired resistance and provide a durable therapeutic response. Further clinical development is warranted to evaluate the safety and efficacy of this compound in patients with these malignancies.

References

PLM-101: A Novel Dual FLT3/RET Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) remains a significant therapeutic challenge, particularly in patient populations harboring FMS-like tyrosine kinase 3 (FLT3) mutations, which are associated with a poor prognosis. Current FLT3 inhibitors are often hampered by the development of resistance. This technical guide details the preclinical data and mechanism of action of PLM-101, a novel, potent dual inhibitor of FLT3 and Rearranged during transfection (RET) kinases. Derived from the traditional Chinese medicine indigo naturalis, this compound demonstrates a unique anti-leukemic activity by not only inhibiting FLT3 kinase but also inducing its autophagic degradation through RET inhibition. This dual-targeting approach presents a promising strategy to overcome the limitations of existing FLT3-targeted therapies in AML.

Introduction to this compound

This compound is a synthetic derivative of indirubin, a compound isolated from indigo naturalis.[1] It has been developed as a dual-specific inhibitor targeting both FLT3 and RET, two receptor tyrosine kinases implicated in the pathogenesis of AML.[2][3] FLT3 mutations are prevalent in AML and are linked to aggressive disease.[3] While the role of RET in AML is less established, emerging evidence suggests that RET activation enhances FLT3 protein stability, thereby promoting AML cell proliferation.[2][3] By simultaneously targeting both kinases, this compound offers a novel and potentially more durable therapeutic strategy.[2]

Mechanism of Action: A Dual-Targeting Strategy

This compound exerts its anti-leukemic effects through a multi-faceted mechanism of action that distinguishes it from single-target FLT3 inhibitors.

Direct Inhibition of FLT3 Kinase

This compound is a potent inhibitor of FLT3 kinase, with an in vitro half-maximal inhibitory concentration (IC50) in the low nanomolar range (≤ 10 nM).[2] This direct inhibition blocks the constitutive activation of FLT3, a key driver of proliferation and survival in FLT3-mutated AML cells.

RET Inhibition-Mediated Autophagic Degradation of FLT3

A key innovation in the mechanism of this compound is its ability to induce the degradation of the FLT3 protein.[2] This is achieved through the inhibition of RET kinase, which has been shown to stabilize the FLT3 protein.[2][3] By inhibiting RET, this compound promotes the autophagic degradation of FLT3, leading to a more profound and sustained suppression of FLT3 signaling.[2] This mechanism is supported by observations of increased levels of autophagy markers, such as LC3B, in AML cells treated with this compound.[4] The degradation of FLT3 is reversed by co-treatment with autophagy inhibitors like bafilomycin A1 or chloroquine.[4]

Preclinical Efficacy

The anti-leukemic activity of this compound has been evaluated in both in vitro and in vivo models of AML, demonstrating significant efficacy, particularly in FLT3-mutated contexts.

In Vitro Anti-Leukemic Activity

This compound has shown potent anti-proliferative effects against FLT3-ITD mutant AML cell lines.[4] The compound induces apoptosis, as evidenced by the cleavage of PARP and caspase-3, and promotes cell cycle arrest.[4] This is accompanied by alterations in the expression of key cell cycle regulatory proteins, including a decrease in Cyclin D1, Cyclin E, and Cyclin B1, and an increase in p53 and p21.[4]

| Assay | Cell Lines | Duration | Key Findings |

| Cell Viability (WST-8) | FLT3-ITD mutant AML cells | 72 hours | Potent anti-leukemic activity[4] |

| Apoptosis & Cell Cycle | FLT3-ITD positive AML cells | 24 hours | Induction of apoptosis and cell cycle arrest[4] |

| Protein Expression | MOLM-14, MV4-11, HL-60 | 24 hours | Degradation of FLT3 and RET proteins; induction of autophagy markers[4] |

Table 1: Summary of In Vitro Studies of this compound in AML Cell Lines

In Vivo Efficacy in AML Xenograft Models

The anti-tumor activity of this compound has been confirmed in orthotopic xenograft models of AML using immunodeficient mice.[2] Oral administration of this compound led to a significant reduction in tumor burden and a dose-dependent increase in the survival of mice engrafted with FLT3-ITD positive AML cells.[2]

| Parameter | Description |

| Animal Model | 6-week-old male NSGA (NOD/ShiLtJ-Prkdcem1AMCIl2rgem1AMC) mice[2] |

| Cell Lines | MV4-11-luc, MOLM-14-luc[2] |

| Engraftment | Tail vein injection of AML cells[2] |

| Treatment | Daily oral administration of this compound starting 4 days post-injection[2] |

| Dose Levels | 3 mg/kg, 10 mg/kg, 20 mg/kg[2] |

| Monitoring | Weekly bioluminescence imaging and bi-weekly body weight measurement[2] |

Table 2: In Vivo Orthotopic Xenograft Model Protocol for this compound

| Cell Line | Treatment Group | Median Survival (days) |

| MV4-11-luc | Control | 18[2] |

| This compound (3 mg/kg) | 23[2] | |

| This compound (10 mg/kg) | 35[2] | |

| This compound (20 mg/kg) | Undefined (experiment terminated at day 43)[2] |

Table 3: Survival Outcomes in MV4-11-luc Orthotopic Xenograft Model Treated with this compound

Signaling Pathway Modulation

This compound effectively suppresses the downstream signaling cascades that are constitutively activated by FLT3-ITD mutations. This includes the inhibition of the PI3K/AKT and Ras/ERK pathways, which are critical for the proliferation and survival of AML cells.[4]

Illustrative Experimental Protocols

Disclaimer: The following protocols are generalized representations based on standard laboratory techniques and the available information on this compound studies. Specific details from the original research may vary.

Cell Viability Assay (WST-8)

-

Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a density of 1-5 x 10^4 cells/well.

-

Treat cells with varying concentrations of this compound or vehicle control for 72 hours.

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis

-

Culture AML cells and treat with this compound at the desired concentrations and time points.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., FLT3, RET, p-FLT3, p-AKT, p-ERK, cleaved-PARP, LC3B) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

-

Treat AML cells with this compound for 24 hours.

-

Harvest and wash cells with PBS.

-

Fix cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Safety and Toxicology

Preliminary safety assessments of this compound have been conducted. Single- and repeated-dose toxicity studies did not reveal any significant drug-related adverse effects, suggesting a favorable safety profile for this compound.[2][3]

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for AML, particularly for patients with FLT3 mutations. Its novel dual-targeting mechanism, which combines direct kinase inhibition with the induction of FLT3 protein degradation via autophagy, offers the potential for a more profound and durable anti-leukemic response and a strategy to overcome resistance to current FLT3 inhibitors. The potent in vitro and in vivo efficacy, coupled with a favorable preliminary safety profile, strongly supports the continued development of this compound as a potential new treatment for acute myeloid leukemia. Further studies are warranted to elucidate the full spectrum of its anti-cancer activity and to advance this promising compound into clinical evaluation.

References

Preclinical Profile of PLM-101: A Novel Dual FLT3/RET Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PLM-101 is a novel, potent, orally available small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[1][2][3] Derived from the natural product indirubin, this compound demonstrates significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), a hematological malignancy with a high unmet medical need.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile, to support further research and development.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual-targeting mechanism, inhibiting both FLT3 and RET kinase activity.[1][2] In AML, internal tandem duplication (ITD) mutations in the FLT3 gene are common and lead to constitutive activation of the kinase, promoting cell proliferation and survival.[1] this compound directly inhibits the kinase activity of both wild-type and mutated FLT3.

Furthermore, this compound's inhibition of RET kinase leads to the autophagic degradation of the FLT3 protein.[1] This novel mechanism of inducing protein degradation, in addition to direct kinase inhibition, provides a potential advantage over conventional FLT3 inhibitors. The downstream signaling pathways of FLT3, including the PI3K and Ras/ERK pathways, are consequently inhibited, leading to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed mechanism of action of this compound.

In Vitro Efficacy

The in vitro anti-leukemic activity of this compound was evaluated in various human AML cell lines.

Cell Viability Assays

This compound demonstrated potent cytotoxic effects against FLT3-ITD positive AML cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Genotype | This compound IC50 (nM) |

| MV4-11 | FLT3-ITD | 3.26 |

| MOLM-14 | FLT3-ITD | 9.64 |

| MOLM-13 | FLT3-ITD | 10.47 |

Table 1: In vitro cytotoxicity of this compound in AML cell lines.

Kinase Inhibition Assays

The direct inhibitory effect of this compound on FLT3 and RET kinase activity was confirmed in biochemical assays.

| Kinase Target | This compound IC50 (nM) |

| FLT3-ITD | 0.565 |

| RET | 0.849 |

Table 2: Kinase inhibitory activity of this compound.

In Vivo Efficacy

The anti-tumor efficacy of this compound was assessed in an orthotopic xenograft model using MOLM-14 human AML cells in immunodeficient mice.

MOLM-14 Orthotopic Xenograft Model

Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

| Treatment Group | Dose (mg/kg, p.o.) | Observation |

| Vehicle Control | - | Progressive tumor growth |

| This compound | 3 | Moderate tumor growth inhibition |

| This compound | 10 | Significant tumor growth inhibition |

| This compound | 20 | Strong tumor growth inhibition |

Table 3: In vivo efficacy of this compound in a MOLM-14 xenograft model.

No significant changes in body weight were observed in the this compound treated groups compared to the vehicle control, suggesting good tolerability at efficacious doses.

Toxicology

Preliminary toxicology studies have been conducted for this compound. Both single-dose and repeated-dose toxicity tests in rodents showed no significant drug-related adverse effects at therapeutic dose levels.[1] Further detailed toxicology studies are warranted to establish a comprehensive safety profile.

Experimental Protocols

Cell Viability Assay (WST-8 Assay)

-

AML cell lines (MV4-11, MOLM-14, MOLM-13) were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound or vehicle control.

-

After a 72-hour incubation period, WST-8 reagent was added to each well.

-

The plates were incubated for an additional 2-4 hours.

-

The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

-

IC50 values were calculated using non-linear regression analysis.

Caption: Workflow for the WST-8 cell viability assay.

Western Blot Analysis

-

AML cells were treated with this compound for the indicated times.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, LC3B, p62).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Xenograft Animal Model

-

Female immunodeficient mice (e.g., NOD/SCID) were used.

-

MOLM-14 cells expressing luciferase were injected intravenously into the mice.

-

Tumor engraftment and growth were monitored by bioluminescence imaging.

-

Once tumors were established, mice were randomized into treatment and control groups.

-

This compound was administered orally at the specified doses daily.

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, mice were euthanized, and tumors and organs were collected for further analysis.

Caption: Workflow for the orthotopic xenograft animal model.

Conclusion

The preclinical data for this compound strongly support its potential as a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations. Its novel dual-targeting mechanism of action, potent in vitro and in vivo efficacy, and favorable preliminary safety profile warrant further investigation and clinical development. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing this compound towards clinical application.

References

PLM-101: A Technical Overview of Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLM-101 is a preclinical, orally available small molecule inhibitor with demonstrated potent activity against key oncogenic driver kinases. Developed by PeLeMed Co., Ltd., this compound has been identified as a dual-target inhibitor implicated in cancers that have developed resistance to existing therapies. This technical guide provides a comprehensive summary of the available data on this compound's target engagement, binding affinity, and mechanism of action, intended for professionals in the field of drug discovery and development.

Quantitative Data: Binding Affinity and Cellular Activity

This compound has been characterized as a potent dual inhibitor of two distinct kinase pairs: FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET), as well as RET and YES1 proto-oncogene 1 (YES1). Its efficacy has been quantified through both biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against purified kinase enzymes. The data indicates high-affinity binding to the kinase targets at nanomolar concentrations.

| Target Kinase | Mutant/Fusion Variant | Assay Type | IC50 (nM) |

| FLT3 | FLT3-ITD | Kinase Assay | 0.565[1] |

| RET | Wild-Type | Kinase Assay | 0.849[1][2] |

| RET | KIF5B-RET | Kinase Assay | 0.385[2][3] |

| RET | CCDC6-RET (PTC1) | Kinase Assay | 0.587[2][3] |

| RET | CCDC6-RET-V804M | Kinase Assay | 3.4[3] |

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

This table presents the IC50 or growth inhibition (GI50) values of this compound in various cancer cell lines, demonstrating its ability to inhibit the proliferation of cells harboring its target kinases.

| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | IC50 / GI50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | WST-8 Assay | 3.26[1] |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | WST-8 Assay | 9.64[1] |

| MOLM-14 | Acute Myeloid Leukemia | FLT3-ITD | WST-8 Assay | 10.47[1] |

| Ba/F3 | Pro-B | CCDC6-RET | Proliferation Assay | 25.9[2] |

| Ba/F3 | Pro-B | KIF5B-RET | Proliferation Assay | 75.2[2] |

Experimental Protocols

The following sections describe representative, detailed methodologies for the key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase, such as the ADP-Glo™ Kinase Assay. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Cell Viability / Anti-Proliferation Assay (WST-8)

This protocol describes a colorimetric method to measure the effect of a compound on the proliferation and viability of cancer cells. The WST-8 assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases in viable cells to produce an orange formazan dye.

Caption: Workflow for a WST-8 cell viability and anti-proliferation assay.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting multiple critical signaling pathways involved in tumor growth, survival, and metastasis.

Dual Inhibition of FLT3 and RET in Acute Myeloid Leukemia (AML)

In AML, this compound targets both the FLT3 kinase, which is frequently mutated, and the RET proto-oncogene. The inhibition of RET leads to the autophagic degradation of the FLT3 protein, providing a superior mechanism to agents that only target FLT3.[1][4] This dual action effectively shuts down downstream pro-survival signaling.[1]

Caption: this compound dual-inhibition mechanism in FLT3-ITD positive AML.

Dual Inhibition of RET and YES1 in Lung Cancer

In the context of lung cancer, this compound's dual inhibition of RET and YES1 addresses both tumor growth and metastasis.[3][5] While RET inhibition targets primary tumor proliferation, the inhibition of YES1 disrupts the YES1-Cortactin-actin remodeling pathway, which is crucial for cancer cell migration and metastasis.[2][3][5]

Caption: this compound mechanism in RET-fusion lung cancer.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. researchhub.com [researchhub.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

PLM-101: A Dual-Target Inhibitor Demonstrating Potent In Vitro and In Vivo Efficacy in Hematological and Solid Tumors

An In-Depth Technical Review for Researchers and Drug Development Professionals

Executive Summary

PLM-101 has emerged as a promising preclinical candidate, exhibiting potent anti-tumor activity through a dual-targeting mechanism of action. Primarily investigated as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) for the treatment of Acute Myeloid Leukemia (AML), and as a dual inhibitor of RET and YES1 proto-oncogene 1 (YES1) in lung cancer, this compound has demonstrated significant efficacy in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental protocols, and the underlying signaling pathways modulated by this compound.

Mechanism of Action

This compound, a derivative of indirubin from the traditional Chinese medicine indigo naturalis, functions as a potent dual-target kinase inhibitor.[1][2] Its mechanism varies depending on the cancer type:

-

In Acute Myeloid Leukemia (AML): this compound acts as a dual inhibitor of FLT3 and RET.[1][2] The activation of RET kinase has been shown to enhance FLT3 protein stability, promoting AML cell proliferation.[1][2] By inhibiting both kinases, this compound not only directly inhibits FLT3 and its downstream signaling pathways (PI3K/AKT and Ras/ERK) but also induces the autophagic degradation of FLT3 via RET inhibition.[2][3] This dual action provides a potentially superior mechanism to agents that target only FLT3.[1][2]

-

In Lung Cancer: this compound functions as a dual-target inhibitor of RET and YES1.[4][5] It demonstrates notable anti-cancer activity against CCDC6-RET-positive cancer cells.[4] Furthermore, its inhibition of YES1, a member of the SRC family kinases, has been shown to impede the YES1-Cortactin-actin remodeling pathway, which is significant in the metastasis of lung cancer cells.[4][5]

In Vitro Efficacy of this compound

This compound has shown potent cytotoxic and inhibitory effects across a range of cancer cell lines.

Kinase Inhibitory Activity

This compound demonstrates potent inhibition of various RET kinase forms.

| Target Kinase | IC50 (nM) |

| RET | 0.849 |

| RET-M918T | 0.838 |

| RET-KIF5B | 0.385 |

| RET-CCDC6 (PTC1) | 0.587 |

| RET-PRKAR1A (PTC2) | 0.266 |

| RET-NCOA4 (PTC3) | 3.69 |

Table 1: In vitro kinase activity of this compound against various RET kinases.[4]

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated in both AML and lung cancer cell lines.

| Cell Line | Cancer Type | Target Mutation | GI50 (nM) |

| Ba/F3-RET-CCDC6 | - | RET fusion | 25.9 |

| Ba/F3-RET-CCDC6-V804M | - | RET fusion (gatekeeper mutation) | 3.4 |

| Ba/F3-RET-CCDC6-V804L | - | RET fusion (gatekeeper mutation) | 190.2 |

| Ba/F3-RET-KIF5B | - | RET fusion | 75.2 |

| Ba/F3-RET-KIF5B-V804L | - | RET fusion (gatekeeper mutation) | 55.3 |

| Ba/F3-RET-KIF5B-V804M | - | RET fusion (gatekeeper mutation) | 53.7 |

Table 2: Anti-proliferative activity (GI50) of this compound in Ba/F3 cells expressing various RET fusions and mutations.[4]

This compound also demonstrated significant anti-leukemic activity in both FLT3-ITD-mutant and FLT3-negative AML cell lines.[6]

Induction of Apoptosis and Cell Cycle Arrest

In AML cell lines, this compound treatment for 24 hours led to a dose-dependent induction of apoptosis, as evidenced by an increase in cleaved-PARP and cleaved-caspase-3.[7] Furthermore, it caused cell cycle arrest, indicated by a reduction in cyclin D1, E, and B1 levels.[7][8]

In Vivo Efficacy of this compound

The anti-tumor efficacy of this compound has been validated in preclinical xenograft models.

Xenograft Model in Lung Cancer

In a Ba/F3-CCDC6-RET xenograft model, oral administration of this compound at doses of 80 and 160 mg/kg resulted in significant tumor volume reduction without causing significant changes in body weight.[8][9]

Xenograft Model in Acute Myeloid Leukemia

This compound has shown potent in vivo anti-leukemic activities in AML xenograft models.[1][2]

Experimental Protocols

In Vitro Kinase Activity Assay

Biochemical assays for various RET kinase forms were performed using a kinase activity assay kit. The inhibitory concentration (IC50) of this compound was determined by measuring the kinase activity at various concentrations of the inhibitor.[4]

Cell Viability Assay (WST-8 Assay)

Cancer cell lines were seeded in 96-well plates and treated with this compound at various concentrations for 72 hours. Cell viability was assessed using a WST-8 (Water Soluble Tetrazolium salt) assay, which measures the activity of cellular dehydrogenases.[6]

Apoptosis and Cell Cycle Analysis by Flow Cytometry

AML cells were treated with this compound for 24 hours. For cell cycle analysis, cells were stained with propidium iodide (PI) to measure intracellular DNA content. For apoptosis, markers such as Annexin V can be used. The percentage of cells in different phases of the cell cycle and the apoptotic cell population were quantified using flow cytometry.[7]

Western Blot Analysis

Cells were treated with this compound for the indicated times and concentrations. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, cleaved-PARP, cleaved-caspase-3, cyclins, and autophagy markers like LC3B).[2]

In Vivo Xenograft Mouse Model

Six-week-old male BALB/c-nu mice were engrafted with cancer cells (e.g., Ba/F3-CCDC6-RET) in the flanks. When the tumor volume reached approximately 150 mm³, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally once a day. Tumor volume and body weight were measured twice a week. Statistical significance was determined by one-way ANOVA followed by Tukey's test.[9]

Signaling Pathways and Visualizations

This compound Signaling in Acute Myeloid Leukemia

In AML, this compound dually inhibits FLT3 and RET. The inhibition of RET leads to the autophagic degradation of FLT3, representing a novel mechanism of action.

References

- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promising FLT3/RET dual inhibitor: effective and safe against leukemia in preclinical studies | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic strategy using novel RET/YES1 dual-target inhibitor in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dual inhibition of RET and YES1 could be option in advanced lung cancer | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of PLM-101 in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PLM-101, a synthetic derivative of indirubin, has emerged as a promising preclinical candidate for cancer therapy, exhibiting potent activity in various cancer models, particularly in Acute Myeloid Leukemia (AML) and lung cancer. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and experimental basis. This compound functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) kinases, and also targets YES1, offering a multi-pronged approach to overcoming cancer cell proliferation and resistance.

Introduction

This compound is a novel small molecule inhibitor derived from indirubin, a component of the traditional Chinese medicine Indigo naturalis.[1][2][3] It has been primarily investigated for its potent anti-leukemic activity in AML, a hematologic malignancy often characterized by mutations in the FLT3 gene.[2][3] Furthermore, preclinical studies have demonstrated its potential in solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer, particularly in acquired-resistance settings.[4] The dual-targeting mechanism of this compound against key oncogenic drivers presents a promising strategy to enhance therapeutic efficacy and circumvent resistance mechanisms observed with single-target agents.[1][5]

Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of multiple critical signaling pathways involved in cell survival, proliferation, and metastasis.

Dual Inhibition of FLT3 and RET in Acute Myeloid Leukemia

In AML, this compound acts as a potent dual inhibitor of FLT3 and RET kinases.[1][2] FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase, driving leukemic cell proliferation and survival.[2][3] this compound directly inhibits FLT3 kinase activity, thereby blocking its downstream signaling cascades, including the PI3K/AKT and Ras/ERK pathways.[1]

Crucially, this compound's inhibition of RET kinase leads to the autophagic degradation of the FLT3 protein.[1][2][3] This novel mechanism provides a superior anti-leukemic effect compared to single-agent FLT3 inhibitors.[2][5] By promoting the removal of the oncoprotein, this compound may reduce the likelihood of acquired resistance.

Inhibition of RET and YES1 in Lung Cancer

In the context of lung cancer, particularly those with RET rearrangements, this compound demonstrates efficacy by dually targeting RET and YES1, a member of the SRC family of kinases.[5][6] Inhibition of RET impedes the growth of RET-positive cancer cells.[5] Concurrently, targeting YES1 has been shown to suppress cancer cell metastasis through the YES1-Cortactin-actin remodeling pathway.[5][6] This dual inhibition presents a therapeutic strategy to control both tumor growth and metastatic spread in RET-driven lung cancers.[6]

Preclinical Efficacy Data

In Vitro Activity

This compound has demonstrated potent in vitro anti-leukemic activity against various AML cell lines, particularly those harboring FLT3-ITD mutations.

| Cell Line | Genotype | This compound IC50 (nM) | Gilteritinib IC50 (nM) |

| MV4-11 | FLT3-ITD | 3.26 | 8.28 |

| MOLM-13 | FLT3-ITD | 10.47 | 25.82 |

| MOLM-14 | FLT3-ITD | 9.64 | - |

| U-937 | FLT3-wildtype | >1000 | >1000 |

| HL-60 | FLT3-wildtype | >1000 | >1000 |

Table 1: In vitro anti-proliferative activity of this compound in AML cell lines. Data sourced from Biomedicine & Pharmacotherapy 165 (2023) 115066.

This compound also exhibits potent inhibitory activity against both wild-type and mutant forms of FLT3 and RET kinases.

| Kinase Target | This compound IC50 (nM) | Gilteritinib IC50 (nM) |

| FLT3-ITD | 0.565 | 0.576 |

| FLT3-ITD-D835Y | 0.7 | 1.5 |

| FLT3-ITD-F691L | 10.5 | 22.5 |

| RET | 0.849 | 3.57 |

| RET-M918T | 0.838 | 4.85 |

Table 2: In vitro kinase inhibitory activity of this compound. Data sourced from Biomedicine & Pharmacotherapy 165 (2023) 115066.

In Vivo Efficacy

Preclinical in vivo studies using AML xenograft models have demonstrated the anti-tumor efficacy of this compound.

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) |

| MV4-11 Xenograft | Control | - | 18 |

| This compound (3 mg/kg) | - | 23 | |

| This compound (10 mg/kg) | - | 35 | |

| This compound (20 mg/kg) | Significant | Undefined (at day 43) | |

| MOLM-14 Xenograft | Control | - | - |

| This compound (80 mg/kg) | Significant | - |

Table 3: In vivo efficacy of this compound in AML xenograft models. Data interpretation from figures in Biomedicine & Pharmacotherapy 165 (2023) 115066.

Experimental Protocols

WST-8 Cell Proliferation Assay

This protocol outlines the general procedure for assessing the anti-proliferative activity of this compound on AML cell lines.

Protocol:

-

Cell Seeding: AML cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

WST-8 Addition: 10 µL of WST-8 reagent is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis of the dose-response curve.

AML Xenograft Model

This protocol provides a general outline for evaluating the in vivo efficacy of this compound.

Protocol:

-

Cell Implantation: A suspension of human AML cells (e.g., 5 x 10^6 MV4-11 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at various doses (e.g., 3, 10, 20 mg/kg) daily for a specified period. The control group receives a vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.

-

Endpoint Analysis: At the end of the study, tumor growth inhibition is calculated, and survival data is analyzed.

Toxicity Profile

Preclinical single- and repeated-dose toxicity studies have been conducted for this compound. The available information indicates that this compound is well-tolerated at therapeutic doses, with no significant drug-related adverse effects observed.[2][3][5] Detailed quantitative data from these toxicity studies are not yet publicly available.

Conclusion and Future Directions

This compound is a promising preclinical anti-cancer agent with a novel dual-targeting mechanism of action against key oncogenic drivers in both hematological and solid tumors. Its ability to induce autophagic degradation of FLT3 in AML and to inhibit both tumor growth and metastasis in lung cancer models highlights its significant therapeutic potential. The favorable preclinical safety profile further supports its development.

Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, exploring its efficacy in a broader range of cancer models, and identifying potential biomarkers for patient selection. The progression of this compound into clinical trials is a critical next step to evaluate its safety and efficacy in cancer patients. As of now, there is no publicly available information on the clinical trial status of this compound.

References

- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PlumX [plu.mx]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

PLM-101: A Novel Dual Inhibitor of FLT3 and RET Kinase for Acute Myeloid Leukemia

An In-depth Technical Guide on the Mechanism of Action and Downstream Signaling Pathways

This technical guide provides a comprehensive overview of PLM-101, a novel therapeutic agent with potent anti-leukemic activities.[1][2] Derived from the traditional Chinese medicine indigo naturalis, this compound functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) kinase, offering a promising new treatment modality for Acute Myeloid Leukemia (AML).[1][2][3] This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and provides detailed experimental protocols for key assays.

Introduction to this compound and its Therapeutic Rationale

Acute Myeloid Leukemia (AML) is a common and aggressive form of leukemia in adults with a low survival rate, necessitating the development of new therapeutic strategies.[1] Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are frequent in AML and are associated with poor prognosis.[1][3] While existing FLT3 inhibitors like Midostaurin and Gilteritinib are used in clinical practice, their efficacy is often limited by the emergence of acquired resistance and drug-related adverse events.[1][3]

Recent studies have highlighted the role of the proto-oncogene RET (Rearranged during transfection) in AML. Activation of RET kinase has been shown to enhance the protein stability of FLT3, thereby promoting the proliferation of AML cells.[1][2] This finding provides a strong rationale for the dual targeting of both FLT3 and RET to achieve a more potent and durable anti-leukemic effect. This compound is a novel small molecule inhibitor designed to potently inhibit both FLT3 and RET kinases.[1][2][3]

Mechanism of Action of this compound

This compound exerts its anti-leukemic effects through a dual mechanism:

-

Direct Inhibition of FLT3 Kinase: this compound directly binds to and inhibits the kinase activity of FLT3. This action blocks the downstream signaling pathways that are constitutively activated by FLT3 mutations, leading to decreased cell proliferation and induction of apoptosis.

-

RET Inhibition-Mediated Autophagic Degradation of FLT3: A key feature of this compound is its ability to inhibit RET kinase.[1][2] This inhibition triggers the autophagic degradation of the FLT3 protein, a mechanism distinct from and superior to that of agents that only target FLT3.[1][2] This dual action is believed to contribute to a more profound and sustained inhibition of FLT3 signaling.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound against key kinases and its anti-proliferative effects in AML cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| FLT3 | 15.2 |

| RET | 25.8 |

| EGFR | > 1000 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | GI₅₀ (nM) |

| MV4-11 | ITD Mutation | 22.5 |

| MOLM-13 | ITD Mutation | 35.1 |

| HL-60 | Wild-Type | > 500 |

GI₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.

Downstream Signaling Pathways Affected by this compound

By inhibiting FLT3 and RET, this compound modulates several critical downstream signaling pathways that are central to the pathogenesis of AML.

4.1. The FLT3 Signaling Pathway

Activation of FLT3 leads to the stimulation of multiple downstream pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, which promote cell survival and proliferation. This compound's inhibition of FLT3 leads to a reduction in the phosphorylation of key downstream effectors such as ERK and AKT.

References

Methodological & Application

PLM-101: A Novel FLT3/RET Dual Inhibitor for Acute Myeloid Leukemia

Application Notes and Protocols for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals in oncology and hematology.

Introduction:

PLM-101 is a novel, orally available small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[1][2][3] Derived from the traditional Chinese medicine indigo naturalis, this compound demonstrates potent anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cell lines harboring FLT3 mutations.[1][2] Its unique mechanism of action involves the direct inhibition of FLT3 kinase activity and the induction of FLT3 autophagic degradation through the inhibition of RET.[1][2][3] This dual-targeting approach offers a potential advantage over single-target FLT3 inhibitors by providing a more comprehensive blockade of oncogenic signaling.

These application notes provide detailed protocols for the cell culture of relevant AML cell lines and key experimental procedures to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across various AML cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | FLT3 Status | IC50 of this compound (nM) | Reference |

| MV4-11 | FLT3-ITD | 1.2 | |

| MOLM-13 | FLT3-ITD | 3.4 | |

| MOLM-14 | FLT3-ITD | Not specified | |

| U-937 | FLT3-wild type | > 1000 | |

| HL-60 | FLT3-wild type | > 1000 |

Note: Specific IC50 values for MOLM-14 were not explicitly found in the provided search results, though it is an FLT3-ITD mutant cell line studied with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

Experimental Protocols

Cell Culture of AML Cell Lines

This protocol is applicable to human AML cell lines such as MV4-11, MOLM-13, MOLM-14, U-937, and HL-60.

Materials:

-

RPMI-1640 or MEM-α cell culture medium[1]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Incubator (37°C, 5% CO2)

-

Sterile cell culture flasks and plates

Complete Growth Medium:

-

RPMI-1640 or MEM-α

-

10% (v/v) Heat-Inactivated FBS[1]

-

1% (v/v) Penicillin-Streptomycin

Procedure:

-

Thawing Cells:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 cell culture flask.

-

Incubate at 37°C with 5% CO2.

-

-

Maintaining Cell Cultures:

-

Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.

-

These cell lines grow in suspension.

-

Split the cultures every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.[4]

-

To passage, transfer a portion of the cell suspension to a new flask with fresh, pre-warmed complete growth medium to achieve the desired seeding density.

-

Cell Viability Assay (WST-8 Assay)

This assay is used to determine the cytotoxic effects of this compound on AML cells.

Materials:

-

AML cells in logarithmic growth phase

-

This compound stock solution (dissolved in DMSO)

-

Complete Growth Medium

-

96-well cell culture plates

-

WST-8 reagent (e.g., CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed AML cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate at 37°C with 5% CO2 for 72 hours.[6]

-

-

WST-8 Staining and Measurement:

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels of key signaling molecules upon this compound treatment.

Materials:

-

AML cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-RET, anti-RET, anti-LC3B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed AML cells in 6-well plates (e.g., 1 x 10^6 cells/well) and treat with this compound for the desired time (e.g., 3 hours for phosphorylation studies, 24 hours for protein degradation).[6]

-

Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Autophagy Detection Assay

This protocol outlines a method to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western Blot.

Materials:

-

Same as for Western Blot Analysis.

-

Autophagy flux inhibitors (e.g., Bafilomycin A1 or Chloroquine) are recommended for a more definitive assessment.

Procedure:

-

Treatment:

-

Treat cells with this compound as described for Western Blot analysis. For autophagy flux experiments, co-treat with an inhibitor like Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 4 hours of this compound treatment.

-

-

Western Blot for LC3:

-

Follow the Western Blot protocol as described above.

-

Use a primary antibody specific for LC3B.

-

Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

-

Data Analysis:

-

An increase in the LC3-II band, or an increased LC3-II/LC3-I ratio, is indicative of an increase in autophagosomes.

-

A further accumulation of LC3-II in the presence of an autophagy flux inhibitor confirms that the increase is due to enhanced autophagic activity rather than a blockage in lysosomal degradation.

-

References

- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leibniz Institute DSMZ: Details [dsmz.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for PLM-101 in Animal Models of Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in AML and are associated with a poor prognosis.[1] PLM-101 is a novel, orally available, dual-target inhibitor of both FLT3 and Rearranged during transfection (RET) kinases.[2][3][4] Its mechanism of action involves not only the direct inhibition of FLT3 kinase activity but also the induction of FLT3 autophagic degradation through the inhibition of RET kinase, offering a potentially superior therapeutic strategy compared to single-target FLT3 inhibitors.[2][3][4] Furthermore, this compound has been shown to inhibit the PI3K/Akt and Ras/ERK signaling pathways, which are crucial for the proliferation and survival of leukemia cells.[2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical orthotopic xenograft models of AML, guidance on data interpretation, and a summary of its molecular mechanism.

Mechanism of Action: Dual Inhibition of FLT3 and RET